molecular formula C16H11F2N3OS2 B15130807 Bcr-abl Inhibitor II

Bcr-abl Inhibitor II

Cat. No.: B15130807
M. Wt: 363.4 g/mol
InChI Key: ZDYQINDXPNAOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bcr-abl Inhibitor II is a small molecule inhibitor specifically designed to target the Bcr-Abl fusion protein, which is a product of the Philadelphia chromosome translocation. This fusion protein is a constitutively active tyrosine kinase that plays a crucial role in the pathogenesis of chronic myelogenous leukemia and acute lymphoblastic leukemia .

Preparation Methods

The synthesis of Bcr-abl Inhibitor II involves several key steps, including the formation of the core structure and the introduction of various functional groups. The synthetic route typically begins with the preparation of a substituted aniline, which undergoes a series of reactions to form the desired inhibitor. Common reaction conditions include the use of palladium-catalyzed coupling reactions, nucleophilic substitution, and amide bond formation . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Bcr-abl Inhibitor II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the inhibitor can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Properties

Molecular Formula

C16H11F2N3OS2

Molecular Weight

363.4 g/mol

IUPAC Name

4-fluoro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H11F2N3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22)

InChI Key

ZDYQINDXPNAOKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)F

Origin of Product

United States

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